2-Methylamino-2-phenylbutanol

Physicochemical property Lipophilicity ADME prediction

2-Methylamino-2-phenylbutanol (CAS 78483-47-3) is an organic compound classified as a secondary amine and alcohol, with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. It is a key intermediate and a primary bioactive metabolite of trimebutine, a widely used antispasmodic agent for gastrointestinal disorders.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 78483-47-3
Cat. No. B137639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylamino-2-phenylbutanol
CAS78483-47-3
Synonymsβ-Ethyl-β-(methylamino)-benzeneethanol; 
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCC(CO)(C1=CC=CC=C1)NC
InChIInChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3
InChIKeyHRQGMPWJXQSTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylamino-2-phenylbutanol (CAS 78483-47-3): Core Identity and Role in Trimebutine Metabolism


2-Methylamino-2-phenylbutanol (CAS 78483-47-3) is an organic compound classified as a secondary amine and alcohol, with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is a key intermediate and a primary bioactive metabolite of trimebutine, a widely used antispasmodic agent for gastrointestinal disorders . The compound features a phenyl group attached to a carbon atom bearing both a hydroxyl and a methylamino group, along with an ethyl chain, giving it amphiphilic properties . Its primary recognized role is as an impurity and metabolite in the pharmaceutical development and quality control of trimebutine formulations .

Why Substituting 2-Methylamino-2-phenylbutanol with Related Analogs is Not Straightforward


In the context of trimebutine analysis and development, generic substitution with closely related analogs like 2-amino-2-phenylbutanol or 2-(N,N-dimethylamino)-2-phenylbutanol is not possible without rigorous re-validation. 2-Methylamino-2-phenylbutanol is a specific, primary N-demethylated metabolite of trimebutine [1], and its distinct physicochemical properties, such as a predicted logP of 1.89 and pKa of 15.54 , govern its behavior in analytical separation and biological systems. This structural and functional specificity directly impacts its role as a reference standard for impurity profiling and in pharmacokinetic studies, where substituting it for another analog could lead to inaccurate quantification and flawed conclusions regarding drug metabolism and safety .

Quantitative Differentiation of 2-Methylamino-2-phenylbutanol: Physicochemical and Synthetic Benchmarks


LogP Comparison: 2-Methylamino-2-phenylbutanol vs. N-Demethylated Analogs

The lipophilicity of 2-Methylamino-2-phenylbutanol, a key determinant of its behavior in chromatographic systems and membrane permeability, can be quantitatively compared to its primary amine analog, 2-amino-2-phenylbutanol. 2-Methylamino-2-phenylbutanol has a predicted logP of 1.89 , whereas 2-amino-2-phenylbutanol has a significantly lower predicted logP of 1.32 [1]. This difference in logP values suggests that the methylamino derivative is more lipophilic and will exhibit different retention times in reverse-phase HPLC analysis and potentially altered passive diffusion characteristics.

Physicochemical property Lipophilicity ADME prediction

pKa Comparison: Basicity of the Secondary Amine vs. Primary Amine

The basicity of the amine group, as measured by pKa, directly influences the compound's ionization state and solubility across a pH range. The predicted pKa for the secondary amine in 2-Methylamino-2-phenylbutanol is 15.54 . In contrast, the primary amine analog, 2-amino-2-phenylbutanol, is predicted to have a pKa of approximately 14.68 [1]. This indicates that the methylamino group is slightly less basic than the primary amine, which will affect its charge state and retention in ion-exchange chromatography or its ability to form salts.

Ionization state pH-dependent solubility Chromatography

Synthetic Yield: Quantitative Comparison to Alternative Synthetic Routes

The efficiency of different synthetic routes to 2-Methylamino-2-phenylbutanol can be compared by their reported yields. One documented synthesis, starting from propiophenone and proceeding through a 2-(N,N-dimethylamino)-2-phenylbutyronitrile intermediate, has been reported to yield the target compound as a yellow oil with a 78% yield after purification . A more recent protocol using adapted Vilsmeier conditions has been reported to achieve a quantitative yield in a one-step synthesis [1]. This quantitative difference highlights a more efficient and cost-effective route for procurement or large-scale synthesis.

Synthetic route Yield optimization Cost efficiency

Water Solubility Comparison: Predicted Aqueous Solubility of Key Metabolites

Aqueous solubility is a fundamental parameter for in vitro assays and understanding in vivo disposition. The predicted water solubility of 2-Methylamino-2-phenylbutanol is 5.9 mg/mL [1]. While specific comparative data for its analogs in the same assay are not available, this value serves as a key baseline for comparing its behavior to the parent drug trimebutine, which has very low aqueous solubility. This higher solubility of the N-demethylated metabolite is consistent with its role as a more readily excretable form of the drug .

Biopharmaceutics Solubility Drug metabolism

Key Application Scenarios for Procuring 2-Methylamino-2-phenylbutanol


Use as a Primary Reference Standard for Trimebutine Impurity Profiling

Given its identity as a primary N-demethylated metabolite (Trimebutine Impurity 4) , 2-Methylamino-2-phenylbutanol is essential for developing and validating analytical methods (e.g., HPLC, LC-MS/MS) to quantify impurities in trimebutine active pharmaceutical ingredients (APIs) and finished dosage forms. The quantified physicochemical properties, including a logP of 1.89 and pKa of 15.54 , are critical for optimizing chromatographic separation from the parent drug and other related substances, ensuring compliance with pharmacopoeial standards.

Metabolite Identification and Quantification in Pharmacokinetic Studies

This compound is the main bioactive metabolite of trimebutine and is used in pharmacokinetic and bioequivalence studies . Its procurement as a certified analytical standard is crucial for generating accurate plasma concentration-time profiles in both preclinical and clinical studies. Its higher predicted water solubility (5.9 mg/mL) compared to the parent drug facilitates its use in preparing calibration standards and quality control samples for bioanalytical assays.

Synthesis of Trimebutine and Related Investigational Compounds

As a key synthetic intermediate, 2-Methylamino-2-phenylbutanol is used in the preparation of trimebutine metabolites and potentially other analogs . Procurement of this compound, especially if synthesized via the high-yield (quantitative) Vilsmeier route , provides a more cost-effective and efficient starting material for chemical derivatization studies, medicinal chemistry exploration of new antispasmodic agents, or for preparing larger quantities of the metabolite for further pharmacological evaluation.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Researchers use 2-Methylamino-2-phenylbutanol as a substrate to study N-demethylation pathways mediated by cytochrome P450 enzymes and other N-demethylases . Its well-defined properties, such as its logP value of 1.89 , inform the design of in vitro incubation experiments (e.g., in human liver microsomes) to assess the metabolic stability of trimebutine and investigate potential metabolic interactions with co-administered drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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